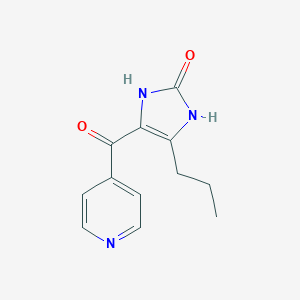

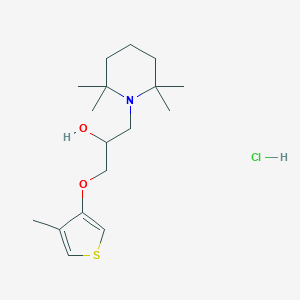

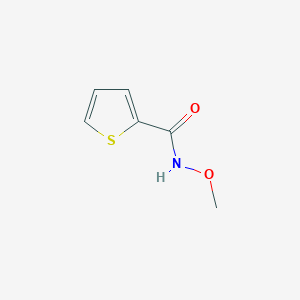

![molecular formula C9H7NO4 B026973 Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate CAS No. 100246-04-6](/img/structure/B26973.png)

Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate” involves a solution of hydroxyaniline and carbonyl diimidazole in pyridine . The mixture is stirred at room temperature for 36 hours, then diluted with AcOEt, washed with 5% KHSO4 (pH=2), saturated NaHCO3, brine, and dried over MgS04 .Molecular Structure Analysis

The molecular formula of “Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate” is C9H7NO4 . Its average mass is 193.156 Da and its monoisotopic mass is 193.037506 Da .Physical And Chemical Properties Analysis

“Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate” has a molecular weight of 193.16 . The compound has a high GI absorption and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Benzoxazole derivatives, including Methyl 2-oxo-3H-1,3-benzoxazole-4-carboxylate, have been synthesized and tested for their in vitro antimicrobial activity against various bacteria and fungi . The compounds were found to be effective against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .

Antifungal Activity

In addition to its antimicrobial properties, Methyl 2-oxo-3H-1,3-benzoxazole-4-carboxylate has also shown promising antifungal activity . This makes it a potential candidate for the development of new antifungal agents.

Anticancer Activity

Benzoxazole derivatives have been studied for their potential anticancer activity. In vitro anticancer activity was determined using the Human colorectal carcinoma (HCT116) cancer cell line . Some compounds showed promising results, indicating that Methyl 2-oxo-3H-1,3-benzoxazole-4-carboxylate could be a potential candidate for further anticancer research.

Anti-inflammatory Activity

Benzoxazole derivatives have been associated with anti-inflammatory activities . This suggests that Methyl 2-oxo-3H-1,3-benzoxazole-4-carboxylate could be explored further in the development of new anti-inflammatory drugs.

Antimycobacterial Activity

Benzoxazole derivatives have shown antimycobacterial activities . This indicates that Methyl 2-oxo-3H-1,3-benzoxazole-4-carboxylate could be a potential candidate for the development of new antimycobacterial agents.

Antiparkinson Activity

Benzoxazole derivatives have been associated with antiparkinson activities . This suggests that Methyl 2-oxo-3H-1,3-benzoxazole-4-carboxylate could be explored further in the development of new antiparkinson drugs.

Inhibition of Hepatitis C Virus

Benzoxazole derivatives have shown inhibition of hepatitis C virus . This indicates that Methyl 2-oxo-3H-1,3-benzoxazole-4-carboxylate could be a potential candidate for the development of new antiviral agents.

Amyloidogenesis Inhibition

Benzoxazole derivatives have shown amyloidogenesis inhibition . This suggests that Methyl 2-oxo-3H-1,3-benzoxazole-4-carboxylate could be explored further in the development of new drugs for neurodegenerative diseases.

Safety and Hazards

“Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate” is classified as a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Mode of Action

Benzoxazole derivatives have been known to exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .

Biochemical Pathways

Benzoxazole derivatives have been synthesized via different pathways .

Result of Action

Compounds with benzoxazole motifs have been reported to exhibit antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

Eigenschaften

IUPAC Name |

methyl 2-oxo-3H-1,3-benzoxazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-8(11)5-3-2-4-6-7(5)10-9(12)14-6/h2-4H,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQNEWWVQONQCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

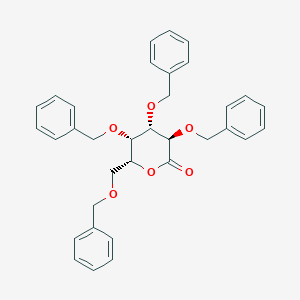

![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)

![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)